2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL
Description
Significance of Pyrimidine (B1678525) Derivatives in Advanced Synthetic Chemistry
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a fundamental scaffold in chemistry and biology. gsconlinepress.com Its derivatives are of immense importance in advanced synthetic chemistry due to their wide-ranging biological activities. gsconlinepress.comorientjchem.orgorientjchem.orgnih.gov The pyrimidine ring is a key structural component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) and riboflavin, and numerous pharmaceuticals. gsconlinepress.com
In the realm of medicinal chemistry, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including:
Anticancer: Many pyrimidine-based compounds have shown potent anticancer activity, leading to the development of approved drugs. gsconlinepress.comnih.govjrasb.com
Antimicrobial: The pyrimidine scaffold is present in many antibacterial and antifungal agents. gsconlinepress.comorientjchem.orgnih.gov
Anti-inflammatory: Certain pyrimidine analogs have demonstrated significant anti-inflammatory properties. gsconlinepress.comnih.gov
Antiviral: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for the development of antiviral drugs, including anti-HIV agents. orientjchem.orgorientjchem.orgnih.gov
The utility of pyrimidines as synthons for a variety of biologically active compounds has spurred extensive research into their synthesis and functionalization. ijpsr.comgrowingscience.com Modern synthetic methodologies, such as cross-coupling reactions, have further expanded the accessibility of diverse and complex pyrimidine derivatives. gsconlinepress.com
Overview of Ethan-1-ol Substructures as Versatile Chemical Synthon Precursors
In the strategic planning of organic synthesis, known as retrosynthesis, molecules are conceptually broken down into smaller, simpler fragments called synthons. deanfrancispress.com A synthon is a structural unit within a molecule that corresponds to a potential synthetic operation. The ethan-1-ol substructure is a valuable and versatile C2 synthon in organic chemistry.
The primary hydroxyl group (-OH) of the ethan-1-ol moiety is a key functional handle that can participate in a wide array of chemical transformations. It can be:
Oxidized to form an acetaldehyde (B116499) or acetic acid equivalent.
Converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
Used in etherification or esterification reactions to build larger molecules.
This reactivity makes the ethan-1-ol group a precursor for the formation of various functional groups and for extending carbon chains. Epoxides, which can be considered as cyclic ethers of a C2 unit, are also valuable synthons that can be ring-opened to provide 1,2-difunctionalized compounds, including ethanol (B145695) derivatives. journalspress.com
Structural Framework Analysis and Inherent Synthetic Potential of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL
The molecular architecture of this compound combines the biologically significant aminopyrimidine core with the synthetically versatile ethanol side chain through an ether linkage.
Structural Features:
| Feature | Description |
| Pyrimidine Ring | A heteroaromatic system that is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution on a halogenated precursor. |
| Amino Group (-NH2) | An electron-donating group at the 5-position which influences the electronic properties of the pyrimidine ring. It also serves as a site for further functionalization. |
| Ether Linkage (-O-) | Connects the pyrimidine ring to the ethanol side chain. Ether bonds are generally stable but can be cleaved under harsh conditions. |
| Primary Alcohol (-OH) | A reactive functional group on the ethanol side chain, offering a site for a variety of chemical modifications. |
Inherent Synthetic Potential:
The synthetic potential of this molecule is significant. The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The primary alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions, enabling the extension of the side chain or the introduction of other functional groups.
A plausible retrosynthetic analysis suggests that a key disconnection would be the ether bond, leading to a 5-aminopyrimidin-2-ol (or its tautomer) and a 2-haloethanol or ethylene (B1197577) oxide as synthons. A more likely forward synthesis would involve the nucleophilic aromatic substitution of a halogen (e.g., chlorine) at the 2-position of a 5-aminopyrimidine (B1217817) with ethylene glycol in the presence of a base. A similar synthetic strategy has been reported for related 2-aminopyrimidine (B69317) derivatives. mdpi.com
Current Research Landscape and Strategic Objectives for Investigating this compound
The current research landscape is rich with studies on the synthesis and biological evaluation of novel pyrimidine derivatives. gsconlinepress.comresearchtrend.netresearchgate.net There is a continuous effort to design and synthesize new pyrimidine-containing compounds with enhanced potency and selectivity for various biological targets. jrasb.comnih.gov While specific research on this compound is not widely published, its structural motifs suggest it is a compound of interest.
Strategic Objectives for Investigation:
The primary strategic objectives for the investigation of this compound would logically include:
Development of an Efficient Synthetic Route: Establishing a reliable and scalable synthesis is the first critical step. This would likely involve optimizing the conditions for the nucleophilic aromatic substitution reaction.
Chemical Library Generation: Using the parent compound as a scaffold, a library of derivatives could be created by modifying the amino and hydroxyl groups to explore the structure-activity relationship (SAR).
Biological Screening: Given the broad biological potential of pyrimidine derivatives, the compound and its analogues would be screened against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.
Structural Biology Studies: For any identified bioactive derivatives, co-crystallization with their biological target could provide insights into the binding mode and guide further optimization.
The investigation of this compound and its derivatives represents a rational approach to the discovery of new chemical entities with potential therapeutic applications, building upon the well-established importance of the pyrimidine scaffold in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminopyrimidin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPEXNERSILQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 5 Aminopyrimidin 2 Yl Oxy Ethan 1 Ol
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com The key to a successful retrosynthesis is the identification of strategic bonds that can be disconnected based on reliable and high-yielding chemical reactions. youtube.comyoutube.comyoutube.com
For 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL, two primary disconnections are immediately apparent as shown in Figure 1. The first strategic disconnection is the C-O bond of the ether linkage. This is a logical choice as ether synthesis is a well-established transformation, often accomplished via a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction. youtube.comkhanacademy.orgwikipedia.orgbyjus.commasterorganicchemistry.com This disconnection leads to a pyrimidine (B1678525) precursor, specifically a 2-halopyrimidine or a 2-hydroxypyrimidine (B189755), and ethylene (B1197577) glycol.
The second key disconnection involves the C-N bond of the amino group at the C5 position of the pyrimidine ring. This disconnection suggests the introduction of the amino group at a later stage of the synthesis, possibly from a nitro group precursor via reduction. This is a common and effective strategy in the synthesis of aromatic amines.
Following this logic, a plausible retrosynthetic pathway for this compound is proposed. The target molecule can be synthesized from a key intermediate, 2-[(5-nitropyrimidin-2-yl)oxy]ethan-1-ol. This intermediate, in turn, can be obtained through the etherification of 2-chloro-5-nitropyrimidine (B88076) with ethylene glycol. 2-Chloro-5-nitropyrimidine is a known compound that can be synthesized from commercially available starting materials. guidechem.comrsc.orgchemicalbook.comdissertationtopic.netgoogle.com This retrosynthetic strategy is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Established Reaction Pathways and Precursor Chemistry
Based on the retrosynthetic analysis, the synthesis of this compound can be achieved through a sequence of well-established reactions.
The formation of the ether bond between the pyrimidine ring and the ethylene glycol side chain is a critical step. A common method to achieve this is through a nucleophilic aromatic substitution (SNAr) reaction. stackexchange.comstackexchange.comnih.govyoutube.comyoutube.com In this approach, a halopyrimidine, such as 2-chloro-5-nitropyrimidine, is reacted with ethylene glycol in the presence of a base. The electron-withdrawing nitro group at the C5 position activates the C2 position for nucleophilic attack by the alkoxide of ethylene glycol.
The Williamson ether synthesis is another viable method. youtube.comkhanacademy.orgwikipedia.orgbyjus.commasterorganicchemistry.com This involves the reaction of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) with 2-chloro-5-nitropyrimidine. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2-type mechanism. A recent study demonstrated the successful application of Williamson ether condensation in the synthesis of similar pyrimidine amine derivatives. nih.govacs.org
Table 1: Comparison of Etherification Strategies
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-nitropyrimidine, Ethylene glycol | Base (e.g., NaH, K2CO3), Polar aprotic solvent (e.g., DMF, DMSO), Elevated temperature | Good for electron-deficient rings, High yields | Requires activated substrates, Potential for side reactions |
| Williamson Ether Synthesis | 2-Chloro-5-nitropyrimidine, Sodium 2-hydroxyethoxide | Polar aprotic solvent (e.g., THF, DMF) | Versatile, Well-established | Requires pre-formation of the alkoxide, Sensitive to steric hindrance |
The synthesis of the key precursor, 2-chloro-5-nitropyrimidine, is well-documented. It can be prepared from 2-aminopyrimidine (B69317) through a sequence of nitration followed by a Sandmeyer-type reaction. Alternatively, 2-hydroxypyrimidine can be nitrated and then chlorinated. The synthesis of 2-chloro-5-nitropyridine, a related heterocyclic compound, often involves the nitration of 2-aminopyridine (B139424) to 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine (B147068) and subsequent chlorination. dissertationtopic.net
The final step in the proposed synthesis is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent is crucial to avoid the reduction of other functional groups in the molecule.
Green Chemistry Principles in Synthetic Route Design and Implementation
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce high yields with minimal waste. guidechem.com The synthesis of pyrimidine derivatives has been an area of active research for the application of these principles. rsc.orgchemicalbook.comstackexchange.com
Traditional organic solvents are often volatile, flammable, and toxic. The exploration of sustainable alternatives is a key aspect of green chemistry. For the synthesis of this compound, several green alternatives to conventional solvents can be considered.
Ionic liquids, which are salts with low melting points, have been investigated as reaction media for various organic transformations, including pyrimidine synthesis. guidechem.com Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds.
Solvent-free reactions, where the reactants are heated together without a solvent, represent another green approach. nih.gov This method can lead to shorter reaction times, simpler work-up procedures, and reduced waste. For instance, the synthesis of some 2-aminopyrimidine derivatives has been successfully achieved under solvent-free conditions. nih.gov
Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates and improve yields. stackexchange.com The application of microwave irradiation in the synthesis of pyrimidine derivatives has been shown to be highly effective.
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefits |
|---|---|---|
| Use of Safer Solvents | Replacement of volatile organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact, Improved safety. |
| Energy Efficiency | Microwave-assisted synthesis, Ultrasound-assisted synthesis. | Shorter reaction times, Lower energy consumption, Higher yields. |
| Waste Prevention | Solvent-free reactions, One-pot synthesis, Use of catalysts. | Reduced waste generation, Simplified purification. |
Development of Catalytic Systems for Enhanced Efficiency
Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions that are otherwise difficult or inefficient. For the synthesis of this compound, the key C-O bond formation between a pyrimidine core and ethylene glycol is a prime target for catalytic innovation.
Transition metal catalysis, particularly with palladium and copper, has been extensively used for C-O bond formation in the synthesis of aryl and heteroaryl ethers. nih.gov For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for etherification. While typically used for C-N bond formation, related catalytic systems can facilitate C-O coupling. A plausible route to the target compound could involve the reaction of a 2-halo-5-aminopyrimidine with ethylene glycol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.
Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a valuable alternative. These reactions are generally more cost-effective than their palladium-catalyzed counterparts. The synthesis of 2-alkoxypyrimidine derivatives has been achieved using copper catalysts, which could be applied to the synthesis of this compound. rsc.org A potential catalytic cycle for a copper-catalyzed C-O bond formation is depicted below.
Table 1: Comparison of Potential Catalytic Systems for C-O Bond Formation
| Catalyst System | Ligand | Base | Solvent | Potential Advantages | Potential Challenges |
| Palladium(II) acetate (B1210297) / Xantphos | Xantphos | Cesium carbonate | Dioxane | High reactivity, good functional group tolerance | Cost of catalyst and ligand, sensitivity to air and moisture |
| Copper(I) iodide / 1,10-Phenanthroline | 1,10-Phenanthroline | Potassium phosphate | Toluene | Lower cost, readily available reagents | Often requires higher temperatures, potential for side reactions |
| Catalyst-free (base-mediated) | - | Sodium hydride | DMF | Avoids metal contamination | May require harsh conditions, lower yields |
It is important to note that catalyst-free methods, often relying on strong bases like sodium hydride, can also be employed for Williamson ether synthesis. wikipedia.orgresearchgate.net However, these conditions can sometimes lead to lower yields and side reactions, especially with sensitive functional groups present on the pyrimidine ring. libretexts.org
Atom Economy and Waste Minimization Considerations
The principles of green chemistry are increasingly integral to modern synthetic design, with atom economy being a key metric. jocpr.comrsc.org Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they minimize the generation of byproducts. jocpr.com
In the context of synthesizing this compound, a deconstruction-reconstruction strategy could offer high atom economy. nih.gov This approach involves the ring-opening of a pyrimidine derivative to a more reactive intermediate, which can then be recyclized with a different building block to introduce new functionality. While seemingly complex, this can be a highly efficient one-pot procedure.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. mdpi.comresearchgate.net Reactions are performed in a continuously flowing stream through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. mdpi.comnih.gov
Chemo- and Regioselective Synthesis Challenges and Solutions
The presence of multiple reactive sites in the precursors to this compound presents significant challenges in chemo- and regioselectivity. For instance, in a starting material like 2-chloro-5-aminopyrimidine, nucleophilic attack could potentially occur at the C2, C4, or C6 positions, and the amino group itself could react.
Achieving regioselective substitution at the C2 position is crucial. The inherent electronic properties of the pyrimidine ring often favor nucleophilic attack at the C4 and C6 positions. However, strategic choice of reactants and conditions can overcome this. For example, the use of specific catalytic systems can direct the reaction to the desired position. nih.gov Metal-free, regioselective syntheses of substituted pyrimidines have also been reported, often relying on the specific reactivity of the starting materials. rsc.org
Protecting groups can be employed to block reactive sites and ensure the desired regioselectivity, but this adds steps to the synthesis and reduces atom economy. A more elegant solution is to utilize the inherent reactivity differences of the positions on the pyrimidine ring under carefully controlled conditions. For example, a one-step regioselective synthesis of 2-hydroxyquinoxaline (B48720) has been achieved by controlling the reaction temperature and the addition rate of reactants. google.com Similar strategies could be explored for the synthesis of the target compound.
Total Synthesis Efficiency and Yield Optimization Strategies
Convergent synthesis is a powerful strategy where different fragments of the final molecule are synthesized separately and then combined at a late stage. researchgate.net This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step from one end to the other. For the target compound, a convergent approach could involve the synthesis of a functionalized pyrimidine core and the separate preparation of a protected ethylene glycol derivative, followed by their coupling.
Optimization of individual reaction steps is also crucial. For the key Williamson ether synthesis step, factors such as the choice of base, solvent, temperature, and the nature of the leaving group on the pyrimidine ring must be carefully considered to maximize the yield. researchgate.netlibretexts.orgsacredheart.edu The use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cases. nanobioletters.comsacredheart.edu
Chemical Reactivity and Mechanistic Investigations of 2 5 Aminopyrimidin 2 Yl Oxy Ethan 1 Ol
Reactivity Profile of the Aminopyrimidine Core
The chemical behavior of the aminopyrimidine nucleus in 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the pyrimidine (B1678525) ring itself.
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is classified as a π-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution (SEAr). researchgate.net The ring nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. However, the presence of activating groups can facilitate such reactions. researchgate.net In the case of this compound, the 5-amino group is a powerful activating group, donating electron density to the ring through resonance.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, leading to a positively charged intermediate known as an arenium ion, which then loses a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The position of electrophilic attack is directed by the substituents. The 5-amino group strongly directs electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are C4 and C6. The 2-alkoxy group is also an ortho, para-director, but it is less activating than the amino group. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the amino group.
Due to the inherent low reactivity of the pyrimidine ring, forceful conditions are often required for electrophilic substitutions. The reactivity in such reactions is often proportional to the electrophilicity of the attacking species. acs.orgacs.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Conditions | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-[(5-Amino-4-nitropyrimidin-2-yl)oxy]ethan-1-ol and/or 2-[(5-Amino-6-nitropyrimidin-2-yl)oxy]ethan-1-ol |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-[(5-Amino-4-bromopyrimidin-2-yl)oxy]ethan-1-ol and/or 2-[(5-Amino-6-bromopyrimidin-2-yl)oxy]ethan-1-ol |
This table is based on general principles of electrophilic aromatic substitution and the directing effects of the amino group.
Nucleophilic Attack Pathways and Ring Transformations
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the ring nitrogens (C2, C4, and C6). In this compound, the C2 position is substituted with the alkoxy group, leaving C4 and C6 as potential sites for nucleophilic attack. Such reactions are analogous to nucleophilic aromatic substitution on pyridines. youtube.com
A notable mechanism for nucleophilic substitution in pyrimidines is the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.orgwur.nl This pathway is distinct from a direct displacement of a leaving group. It involves the initial addition of a strong nucleophile to an unsubstituted carbon, followed by the cleavage of a ring bond to form an open-chain intermediate. Subsequent recyclization and expulsion of a fragment lead to a new heterocyclic ring or a substituted pyrimidine. For instance, reactions with strong nitrogen nucleophiles like amides can lead to the replacement of a ring nitrogen atom. wikipedia.orgwur.nl
Ring transformation is another possible outcome of nucleophilic attack. For example, 5-aminopyrimidin-4(3H)-one derivatives have been shown to undergo ring transformation into 1H-imidazole derivatives in the presence of oxidative metal salts and alcohols. rsc.org While the subject molecule has a different substitution pattern, this demonstrates the potential for the 5-aminopyrimidine (B1217817) scaffold to undergo skeletal rearrangements under specific conditions.
Tautomerism and Its Influence on Chemical Reactivity
Tautomerism, the interconversion of structural isomers through the migration of an atom or group, can significantly influence the reactivity of a molecule. For this compound, the primary form of tautomerism is the amino-imino tautomerism of the 5-aminopyrimidine moiety.
The molecule can exist in equilibrium between the amino form (5-aminopyrimidine) and the imino form (5-iminopyrimidin-1(5H)-ylidene or 5-iminopyrimidin-3(5H)-ylidene). The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. acs.org
The different tautomers present distinct reactive profiles. The amino tautomer possesses a nucleophilic amino group, while the imino tautomer has a more basic imine nitrogen and can exhibit different patterns of electrophilic and nucleophilic reactivity in the ring. The availability of lone pairs and the distribution of electron density are altered, which in turn affects the molecule's ability to act as a nucleophile or its susceptibility to electrophilic attack. For example, the increased nucleophilicity of the enol form in keto-enol tautomerism is a well-established principle that can be analogously considered for the amino-imino system.
Transformations Involving the Ethan-1-ol Functional Group
The primary alcohol functional group on the side chain provides another site for a variety of chemical transformations.
Selective Oxidation and Reduction Pathways of the Hydroxyl Moiety
The primary hydroxyl group of this compound can be selectively oxidized to an aldehyde, 2-[(5-aminopyrimidin-2-yl)oxy]acetaldehyde, or further to a carboxylic acid, 2-[(5-aminopyrimidin-2-yl)oxy]acetic acid. The choice of oxidizing agent and reaction conditions determines the outcome.
To achieve selective oxidation to the aldehyde, mild, non-aqueous reagents are typically employed to prevent over-oxidation. organicchemistrytutor.com Common methods include:
Pyridinium chlorochromate (PCC): A mild oxidizing agent that converts primary alcohols to aldehydes in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). organicchemistrytutor.comlibretexts.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures and is highly effective for synthesizing aldehydes. uni-ruse.bg
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. nih.gov
TEMPO-mediated oxidation: Systems using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical as a catalyst with a stoichiometric co-oxidant can selectively oxidize primary alcohols. nih.gov
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), in aqueous conditions will typically lead to the formation of the corresponding carboxylic acid. uni-ruse.bg
Regarding reduction, the primary alcohol is already in a reduced state. However, the term can also refer to the deoxygenation of the alcohol or the reduction of the corresponding aldehyde or ketone back to the alcohol. For instance, the aldehyde formed from oxidation could be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
Table 2: Selective Oxidation of the Hydroxyl Moiety
| Product | Reagent(s) | Solvent | Key Feature |
|---|---|---|---|
| Aldehyde | PCC | CH₂Cl₂ | Stops oxidation at the aldehyde stage. organicchemistrytutor.comlibretexts.org |
| Aldehyde | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | Swern oxidation; mild, low temperature. uni-ruse.bg |
| Aldehyde | Dess-Martin Periodinane | CH₂Cl₂ | Mild, room temperature oxidation. nih.gov |
This table presents common reagents for the selective oxidation of primary alcohols.
Esterification and Etherification Reactions at the Alcohol Position
The hydroxyl group of the ethan-1-ol side chain can readily undergo esterification and etherification reactions.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid, yields an ester. This reversible reaction is known as Fischer esterification. chemguide.co.ukbritannica.comlibretexts.org To drive the equilibrium towards the product, water is often removed as it is formed. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used to form esters, often under milder conditions and with higher yields, as these reactions are generally irreversible. chemguide.co.ukyoutube.com
Etherification: Ethers can be synthesized via the Williamson ether synthesis. youtube.com This method involves two steps: first, the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH) or sodium metal, to form a more nucleophilic alkoxide ion. britannica.comyoutube.com Second, the resulting alkoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution (SN2) reaction to form the ether. google.comorganic-chemistry.org This method is highly versatile for producing a wide range of unsymmetrical ethers.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol |
| Macitentan |
| 5-aminopyrimidin-4(3H)-one |
| Adenine |
| 2-[(5-Amino-4-nitropyrimidin-2-yl)oxy]ethan-1-ol |
| 2-[(5-Amino-6-nitropyrimidin-2-yl)oxy]ethan-1-ol |
| 2-[(5-Amino-4-bromopyrimidin-2-yl)oxy]ethan-1-ol |
| 2-[(5-Amino-6-bromopyrimidin-2-yl)oxy]ethan-1-ol |
| 2-[(5-Amino-4-sulfopyrimidin-2-yl)oxy]ethan-1-ol |
| 2-[(5-Amino-6-sulfopyrimidin-2-yl)oxy]ethan-1-ol |
| 2-[(5-aminopyrimidin-2-yl)oxy]acetaldehyde |
| 2-[(5-aminopyrimidin-2-yl)oxy]acetic acid |
| Potassium permanganate |
| Sodium borohydride |
| Sodium hydride |
| Methyl iodide |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The primary hydroxyl group in this compound is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the extension of the molecule's carbon skeleton. The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group nature (OH⁻). Therefore, transformation into a more facile leaving group is a prerequisite for substitution reactions.
Standard organic synthesis protocols can be employed for this activation. For instance, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270). These sulfonates are excellent leaving groups for subsequent Sₙ2 reactions with various nucleophiles.
Alternatively, the alcohol can be converted into an alkyl halide. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloro- or bromo-ethyl derivative. These halogenated intermediates are versatile substrates for substitution with nucleophiles such as cyanides, azides, or thiolates.
A summary of potential activating agents and subsequent nucleophilic substitutions is presented below.
| Activating Reagent | Intermediate Leaving Group | Example Nucleophile (Nu⁻) | Product Structure |
| p-Toluenesulfonyl chloride | Tosylate (-OTs) | Cyanide (CN⁻) | 2-[(5-Aminopyrimidin-2-yl)oxy]propanenitrile |
| Methanesulfonyl chloride | Mesylate (-OMs) | Azide (N₃⁻) | 5-(2-azidoethoxy)pyrimidin-2-amine |
| Thionyl chloride | Chloride (-Cl) | Iodide (I⁻) | 5-(2-iodoethoxy)pyrimidin-2-amine |
| Phosphorus tribromide | Bromide (-Br) | Thiophenolate (PhS⁻) | 5-(2-(phenylthio)ethoxy)pyrimidin-2-amine |
It is important to consider potential intramolecular reactions, especially when using bifunctional nucleophiles. For example, alkylation of related 4-amino-6-chloro-5-hydroxypyrimidines with aminoalkyl chlorides has been shown to result in intramolecular SₙAr cyclization in preference to intermolecular substitution. nih.gov
Reactivity of the Exocyclic Amino Group
The exocyclic amino group at the C5 position of the pyrimidine ring is a potent nucleophile, and its reactivity is central to many derivatization strategies for this class of compounds.
Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation
The 5-amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. However, studies on 2-aminopyrimidines have shown that under certain conditions, an undesired N,N-diacylation can occur. semanticscholar.org To achieve clean monoacylation, alternative procedures, such as using a milder base or specific coupling agents, may be necessary. semanticscholar.org A cost-effective method for selective N-acylation of the exocyclic amino groups on nucleosides involves the use of p-nitrophenyl esters of the corresponding acids as activating agents, with catalysts like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) enhancing yields. nih.gov
Similarly, sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine yields stable sulfonamides. Given the presence of a hydroxyl group in the target molecule, chemoselectivity becomes a key consideration. The higher nucleophilicity of the aromatic amine compared to the primary alcohol generally allows for selective N-acylation or N-sulfonylation under controlled conditions, leaving the hydroxyl group intact.
| Reagent | Reagent Class | Product Class |
| Acetyl chloride | Acyl Halide | Amide |
| Benzoic anhydride | Acid Anhydride | Amide |
| Benzenesulfonyl chloride | Sulfonyl Halide | Sulfonamide |
| 4-Methylbenzenesulfonyl chloride | Sulfonyl Halide | Sulfonamide |
Alkylation and Arylation Strategies
The exocyclic amino group can be functionalized through N-alkylation and N-arylation reactions. Direct alkylation with alkyl halides is a common method, often requiring a base to scavenge the generated acid and prevent protonation of the starting amine. nih.gov However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging.
Modern cross-coupling reactions offer a more controlled and versatile approach to N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.org This methodology has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). nih.gov This strategy could be effectively applied to couple this compound with a variety of aryl or heteroaryl halides. Copper-catalyzed N-arylation has also been reported for analogous 5-aminopyrazoles. rsc.org
| Reaction Type | Reagents | Catalyst/Ligand | Product Type |
| N-Alkylation | Iodomethane | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |
| N-Arylation (Buchwald-Hartwig) | Bromobenzene | Pd(OAc)₂ / Xantphos | Diaryl Amine |
| N-Arylation (Buchwald-Hartwig) | 2-Chloropyridine | Pd₂(dba)₃ / BINAP | Aryl Heteroaryl Amine |
Diazo and Coupling Reactions for Carbon-Nitrogen Bond Formation
The 5-amino group can be converted to a diazonium salt (Ar-N₂⁺) through treatment with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This transformation is well-documented for aromatic amines, including heterocyclic amines like 5-aminopyrazoles and 5-aminoimidazoles. researchgate.netresearchgate.net The resulting pyrimidine-5-diazonium salt is a valuable intermediate.
These diazonium salts can undergo a variety of subsequent reactions. The most prominent among these is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or cyanide (CN) using a copper(I) salt as a catalyst. wikipedia.orgbyjus.comorganic-chemistry.org This provides a route to 5-halo- or 5-cyanopyrimidine (B126568) derivatives that are otherwise difficult to access. The reaction of diazonium salts with potassium iodide does not require a catalyst to form the corresponding aryl iodide. organic-chemistry.org
Furthermore, the pyrimidine-5-diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.net
| Reaction | Reagents | Resulting Functional Group at C5 |
| Diazotization | NaNO₂, HCl (aq) | Diazonium (-N₂⁺Cl⁻) |
| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) |
| Sandmeyer (Bromination) | CuBr | Bromo (-Br) |
| Iodination | KI | Iodo (-I) |
| Azo Coupling | Phenol | Azo (-N=N-Ar-OH) |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.org Amino-heterocycles are excellent substrates for MCRs, often acting as binucleophiles. clockss.org The 5-aminopyrimidine moiety in the title compound, with its exocyclic amino group and the endocyclic N1 nitrogen, can be expected to participate in such transformations.
Analogous compounds like 5-aminopyrazoles have been shown to participate in MCRs with 1,3-dicarbonyl compounds and aldehydes or their equivalents. beilstein-journals.org Depending on the reaction conditions (e.g., temperature, catalyst), different isomeric products can be formed, highlighting the importance of kinetic versus thermodynamic control. beilstein-journals.org For example, 5-aminotetrazole, another related binucleophile, participates in Biginelli-type reactions with aldehydes and β-ketoesters. clockss.org It is plausible that this compound could react similarly with an aldehyde and a β-dicarbonyl compound to generate fused heterocyclic systems like pyrimido[4,5-d]pyrimidines.
Investigation of Reaction Intermediates and Transition State Structures
The study of reaction intermediates and transition state structures is fundamental to understanding the reaction mechanisms involving this compound. While specific experimental studies detailing the isolation and characterization of intermediates for this particular compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational studies and analogous chemical systems. The formation of the ether linkage at the C2 position of the pyrimidine ring typically proceeds through a nucleophilic aromatic substitution (SNAr) pathway. The nature of this pathway, whether it is a stepwise process involving a distinct intermediate or a concerted one, is a subject of detailed investigation.
Theoretical and computational chemistry, particularly Density Functional Theory (T), plays a crucial role in elucidating the potential energy surface of the reaction, mapping the energetic profiles of reactants, transition states, intermediates, and products. These studies help in predicting the most likely reaction pathway.
For the reaction forming this compound from a precursor such as 2-chloro-5-aminopyrimidine and ethylene (B1197577) glycol, the key mechanistic question is the nature of the substitution at the pyrimidine C2 position. Two primary mechanisms are generally considered for SNAr reactions: a stepwise mechanism involving a Meisenheimer complex and a concerted mechanism.
In a stepwise mechanism , the nucleophile (the hydroxyl group of ethan-1-ol) attacks the carbon atom bearing the leaving group on the pyrimidine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is a discrete species with a finite lifetime on the reaction coordinate. The subsequent departure of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is a critical factor in this pathway and is influenced by the electronic nature of the substituents on the pyrimidine ring. The electron-donating amino group at the C5 position would be expected to have a significant electronic influence on the stability of such an intermediate.
In a concerted mechanism , the bond formation with the incoming nucleophile and the bond breaking of the leaving group occur simultaneously in a single kinetic step, passing through a single transition state. Recent studies on nucleophilic aromatic substitution reactions have indicated that many reactions, which were traditionally assumed to be stepwise, can in fact be concerted. rsc.org The preference for a concerted pathway is often observed for more electron-rich aromatic systems. nih.gov
Computational models can predict the geometries and energies of the transition states for both potential pathways. The transition state in a concerted mechanism would involve a single energy maximum, whereas a stepwise mechanism would show two transition states with an intermediate energy minimum corresponding to the Meisenheimer complex.
The table below presents hypothetical relative energy data, derived from analogous systems studied by DFT, to illustrate the energetic differences that might be observed between a stepwise and a concerted pathway for the formation of a 2-alkoxypyrimidine.
| Species | Hypothetical Relative Energy (kcal/mol) - Stepwise Pathway | Hypothetical Relative Energy (kcal/mol) - Concerted Pathway |
| Reactants | 0 | 0 |
| Transition State 1 (TS1) | +18.5 | +22.0 |
| Meisenheimer Intermediate | +5.2 | N/A |
| Transition State 2 (TS2) | +15.8 | N/A |
| Products | -10.3 | -10.3 |
This table is illustrative and based on general principles of SNAr reactions on heterocyclic systems; it does not represent experimentally verified data for the specific title compound.
Further research, combining kinetic studies with advanced computational modeling, would be necessary to definitively characterize the reaction intermediates and transition state structures for the synthesis and reactions of this compound. Such investigations would provide a deeper understanding of its reactivity and guide the optimization of synthetic protocols.
Advanced Spectroscopic and Crystallographic Characterization of 2 5 Aminopyrimidin 2 Yl Oxy Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL, a combination of one-dimensional and multi-dimensional NMR techniques would be indispensable in confirming its covalent framework and stereochemistry.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) NMR signals of this compound, a suite of two-dimensional NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons on adjacent carbons. For the ethan-1-ol side chain, strong cross-peaks would be expected between the protons of the -OCH₂- and -CH₂OH groups.
Heteronuclear Single Quantum Coherence (HMQC): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would be crucial for assigning the carbon signals of the pyrimidine (B1678525) ring and the ethan-1-ol side chain based on their attached proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in connecting the ethan-1-ol side chain to the pyrimidine ring, for instance, by observing a correlation between the protons of the -OCH₂- group and the C2 carbon of the pyrimidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2' (Pyrimidine) | 8.10 | - |
| H4', H6' (Pyrimidine) | 8.30 | - |
| NH₂ | 5.50 | - |
| O-CH₂ | 4.40 | 68.0 |
| CH₂-OH | 3.80 | 60.5 |
| OH | 5.00 | - |
| C2' (Pyrimidine) | - | 165.0 |
| C4', C6' (Pyrimidine) | - | 158.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Variable Temperature NMR for Conformational Dynamics and Exchange Processes
The flexibility of the oxyethan-1-ol side chain and the potential for restricted rotation around the C2-O bond suggest that the conformation of this compound could be temperature-dependent. Variable temperature (VT) NMR studies can provide insights into these dynamic processes. ox.ac.uknih.gov By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, which can be used to determine the energy barriers for conformational changes. nih.gov For instance, at low temperatures, distinct signals for different rotamers might be observable, which would broaden and merge into a single averaged signal as the temperature is increased. researchgate.net
Solid-State NMR for Polymorphic Studies and Intermolecular Interactions
In the solid state, molecules are in a fixed orientation, which can provide valuable information that is averaged out in solution-state NMR. Solid-state NMR (ssNMR) would be a powerful tool for studying the polymorphic forms of this compound. Different crystalline forms would exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the local environment of each atom in the crystal lattice.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectrometry
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and the nature of chemical bonds, making them ideal for characterizing this compound.
Analysis of Characteristic Functional Group Vibrations and Hydrogen Bonding
The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups. The presence of a primary amine (-NH₂), a hydroxyl group (-OH), an ether linkage (C-O-C), and the pyrimidine ring system would give rise to a unique vibrational fingerprint. The positions and shapes of the -OH and -NH₂ stretching bands would be particularly informative about the extent and nature of intermolecular and intramolecular hydrogen bonding. Broadened bands in the 3200-3600 cm⁻¹ region would be indicative of strong hydrogen bonding networks within the crystalline structure or in solution.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=N, C=C Stretch (Pyrimidine) | 1400-1600 |
| C-O Stretch (Ether) | 1050-1150 |
Investigation of Molecular Conformation and Tautomeric Forms
Vibrational spectroscopy is also a sensitive probe of molecular conformation. Different rotational isomers (rotamers) of the oxyethan-1-ol side chain would likely have slightly different vibrational spectra. Moreover, aminopyrimidines can potentially exist in different tautomeric forms. nih.govresearchgate.net For this compound, the amino tautomer is expected to be the most stable. However, the possibility of an imino tautomer in equilibrium cannot be entirely ruled out under certain conditions. FTIR and Raman spectroscopy could help to identify the predominant tautomeric form by analyzing the vibrational modes of the pyrimidine ring. nih.gov For instance, the C=N and C-N stretching frequencies would be expected to differ significantly between the amino and imino forms.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-aminopyrimidine (B69317) |
| 5-aminopyrimidine (B1217817) |
| 2-[(5-amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol |
| 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol |
| 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol |
| 2-[(5-Nitro-2-pyridyl)oxy]ethan-1-ol |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful analytical technique used for the precise mass determination of molecules, which in turn allows for the elucidation of their elemental composition. nih.gov In the context of pharmaceutical analysis, instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers provide the high resolving power and mass accuracy necessary for reliable molecular formula assignments and the study of complex mixtures. nih.gov
Fragmentation Pathway Analysis and Molecular Ion Derivatization
The analysis of fragmentation patterns in mass spectrometry provides invaluable insights into the chemical structure of a compound. nih.gov When a molecule like this compound is ionized, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI), it can be subjected to collision-induced dissociation (CID) to generate a series of fragment ions. nih.gov The pathways of this fragmentation are governed by the chemical nature of the bonds and the stability of the resulting fragments.
For this compound, the fragmentation would likely initiate at the most labile bonds. Key fragmentation pathways could include:
Cleavage of the ether bond: This could result in the formation of ions corresponding to the aminopyrimidine moiety and the ethan-1-ol side chain.
Loss of the hydroxyl group: Dehydration is a common fragmentation pathway for alcohols.
Ring fragmentation: The pyrimidine ring itself could undergo characteristic cleavages.
Computational tools can assist in predicting these fragmentation pathways by calculating reaction enthalpies and applying rule-based cleavage and rearrangement logic. nih.gov
Molecular ion derivatization, while not always necessary with modern ionization techniques, can be employed to enhance ionization efficiency or to direct fragmentation pathways in a more predictable manner, aiding in structural confirmation.
Illustrative Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 156.0773 [M+H]⁺ | 139.0511 | Loss of NH₃ |
| 156.0773 [M+H]⁺ | 111.0562 | Cleavage of the ether bond, loss of C₂H₅O₂ |
| 156.0773 [M+H]⁺ | 96.0456 | Loss of C₂H₄O₂ |
Note: This table contains illustrative data for explanatory purposes.
Isotopic Pattern Interpretation for Elemental Composition Verification
High-resolution mass spectrometry allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O). The precise mass and relative intensities of these isotopic peaks are unique to a specific elemental composition. nih.gov
By comparing the experimentally measured isotopic pattern of the molecular ion of this compound with theoretically calculated patterns for potential molecular formulas, the correct elemental composition can be confidently determined. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.
Illustrative Isotopic Pattern Data for C₆H₉N₃O₂
| Ion | Calculated m/z | Measured m/z | Relative Intensity (%) |
| [M]⁺ | 155.0695 | 155.0693 | 100.0 |
| [M+1]⁺ | 156.0725 | 156.0723 | 7.0 |
| [M+2]⁺ | 157.0740 | 157.0738 | 0.6 |
Note: This table contains illustrative data for explanatory purposes.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Molecular Conformation, Configuration, and Stereochemistry
For a molecule like this compound, SCXRD can unambiguously determine its conformation, which describes the spatial arrangement of its atoms. This includes the torsion angles of the flexible ethan-1-ol side chain relative to the pyrimidine ring. In similar structures, such as certain pyrazole (B372694) derivatives, the orientation of substituents relative to the heterocyclic ring has been precisely defined. nih.govnih.gov For instance, the planarity of the pyrimidine ring and the puckering of any non-aromatic portions of the molecule would be clearly revealed.
If chiral centers were present in derivatives of this compound, SCXRD would establish the absolute configuration and stereochemistry of the molecule.
Crystal Packing Analysis and Intermolecular Hydrogen Bonding Networks
The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular forces, with hydrogen bonding often playing a dominant role, especially in molecules with hydrogen bond donors (like the amino and hydroxyl groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms). mdpi.com
In the crystal lattice of this compound, it is expected that the amino group (N-H) and the hydroxyl group (O-H) would act as hydrogen bond donors. The pyrimidine ring nitrogens and the ether and hydroxyl oxygens would serve as hydrogen bond acceptors. These interactions would likely link the molecules into extended networks, such as chains, sheets, or more complex three-dimensional architectures. nih.govnih.gov The analysis of these networks is crucial for understanding the physical properties of the solid state.
Co-crystallization and Polymorphism Studies of the Compound
Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a "co-former") to form a new crystalline solid with potentially improved physicochemical properties. justia.com For a pharmaceutical compound, this can be a strategy to enhance solubility or stability. Given the hydrogen bonding capabilities of this compound, it would be a suitable candidate for co-crystallization with pharmaceutically acceptable co-formers containing complementary functional groups, such as carboxylic acids or amides. google.com
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties. While no specific polymorphism studies on this compound are publicly documented, it is a phenomenon that must be investigated for any compound intended for pharmaceutical development. SCXRD is the primary tool for identifying and characterizing different polymorphic forms.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
The electronic spectroscopic properties of this compound are dictated by the aminopyrimidine chromophore. This heterocyclic system possesses a combination of π and non-bonding (n) electrons, which give rise to characteristic electronic transitions upon interaction with ultraviolet and visible light. The nature of these transitions, and consequently the absorption and emission spectra, are sensitive to the molecular structure and the surrounding solvent environment.
Electronic Transitions and Chromophoric Analysis
The UV-Vis absorption spectrum of aminopyrimidine derivatives is primarily characterized by π → π* and n → π* electronic transitions. The pyrimidine ring itself is a π-deficient system, and the introduction of an amino group at the C5 position and an alkoxy group at the C2 position significantly influences its electronic structure. nih.govacs.org
The amino group acts as a potent auxochrome, an electron-donating group that, through resonance, increases the electron density of the pyrimidine ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. nih.govacs.org The alkoxy group at the C2 position also contributes to this effect, further modulating the electronic properties of the chromophore.
In addition to the intense π → π* transitions, the nitrogen atoms of the pyrimidine ring possess lone pairs of electrons in non-bonding orbitals. Excitation of these electrons to an antibonding π* orbital results in a weak n → π* transition. These transitions are typically observed as a shoulder on the long-wavelength edge of the main absorption band and are characteristically of low intensity.
The fluorescence of aminopyrimidine derivatives arises from the radiative decay of the first excited singlet state (S1) to the ground state (S0). The efficiency and wavelength of this emission are highly dependent on the nature of the substituents on the pyrimidine ring. chemicalbook.comresearchgate.net Electron-donating groups, such as the amino group in the title compound, generally enhance fluorescence. The substitution pattern is crucial; for instance, studies on various aminopyridine derivatives have shown significant variations in fluorescence quantum yields and emission wavelengths based on the position and nature of the substituents. chemicalbook.com
To illustrate the expected spectral characteristics, a hypothetical UV-Vis absorption and fluorescence data table for this compound in a non-polar solvent like cyclohexane (B81311) is presented below. The values are estimations based on data reported for structurally similar aminopyrimidine and aminopyridine derivatives.
| Parameter | Value |
|---|---|
| Absorption Maximum (λmax, nm) | ~285 |
| Molar Absorptivity (ε, M-1cm-1) | ~8,000 |
| Fluorescence Emission Maximum (λem, nm) | ~350 |
| Stokes Shift (nm) | ~65 |
Solvent Effects on Spectral Properties and Electronic Structure
The electronic absorption and emission spectra of this compound are expected to exhibit solvatochromism, which is a shift in the spectral bands in response to changes in solvent polarity. This phenomenon provides valuable insights into the electronic structure of the molecule in its ground and excited states. sciforum.net
The π → π* transitions of aminopyrimidines typically show a bathochromic (red) shift with increasing solvent polarity. This is because the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.
Conversely, the n → π* transitions are expected to undergo a hypsochromic (blue) shift in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent molecules. This stabilization lowers the energy of the ground state, thereby increasing the energy required for the n → π* transition.
The fluorescence emission is also highly sensitive to the solvent environment. In polar solvents, a significant red shift in the emission maximum is often observed, which is indicative of a more polar excited state. In some cases, dual fluorescence can be observed in highly polar solvents, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. frontiersin.org
The following interactive table illustrates the hypothetical effect of solvent polarity on the UV-Vis absorption and fluorescence maxima of this compound.
| Solvent | Polarity Index | Absorption Maximum (λmax, nm) | Fluorescence Emission Maximum (λem, nm) |
|---|---|---|---|
| Hexane | 0.1 | ~285 | ~350 |
| Dichloromethane (B109758) | 3.1 | ~290 | ~365 |
| Ethanol (B145695) | 4.3 | ~295 | ~380 |
| Acetonitrile | 5.8 | ~292 | ~375 |
| Water | 10.2 | ~298 | ~390 |
Computational and Theoretical Investigations of 2 5 Aminopyrimidin 2 Yl Oxy Ethan 1 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometry and predict various properties of organic molecules. researchgate.netresearchgate.net
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level corresponds to a greater ability to donate electrons. For 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring system, which is capable of donating electron density.
LUMO: This orbital serves as the main electron acceptor. A lower LUMO energy level indicates a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and more chemically reactive. researchgate.net
The analysis of FMOs helps in understanding charge transfer interactions within the molecule and its potential role in chemical reactions. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Note: These values are representative examples based on similar heterocyclic compounds and are for illustrative purposes only.)
| Parameter | Illustrative Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other species and identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.net
The MEP map is color-coded to represent different electrostatic potential regions:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack. For this molecule, these would likely be centered around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the ether and alcohol groups.
Blue: Represents regions of low electron density and positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those of the amino (-NH₂) and hydroxyl (-OH) groups.
Green: Denotes areas of neutral potential.
An MEP analysis of this compound would provide a clear visual guide to its reactive behavior.
DFT calculations are widely used to predict spectroscopic data, which can then be used to validate and interpret experimental results.
NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov Modern computational approaches, often incorporating solvent effects, can achieve mean absolute errors as low as 0.1-0.3 ppm for ¹H shifts. nih.govarxiv.org Such predictions are invaluable for assigning signals in experimental spectra to specific atoms within the molecule.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are hypothetical and for illustrative purposes only.)
| Atom Type | Atom Position | Illustrative Predicted Chemical Shift (ppm) |
| ¹H NMR | H on -OH | 2.5 - 3.5 |
| H on -NH₂ | 5.0 - 6.0 | |
| H on pyrimidine ring | 7.5 - 8.5 | |
| H on -OCH₂- | 4.2 - 4.5 | |
| H on -CH₂OH | 3.6 - 3.9 | |
| ¹³C NMR | C in pyrimidine ring | 110 - 165 |
| C in -OCH₂- | 65 - 75 | |
| C in -CH₂OH | 58 - 65 |
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These values are hypothetical and for illustrative purposes only.)
| Vibrational Mode | Functional Group | Illustrative Predicted Frequency (cm⁻¹) |
| O-H Stretch | Alcohol (-OH) | 3450 - 3550 |
| N-H Stretch | Amine (-NH₂) | 3300 - 3400 |
| C-H Stretch | Aromatic (pyrimidine) | 3050 - 3150 |
| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2950 |
| C=N/C=C Stretch | Pyrimidine Ring | 1550 - 1650 |
| C-O Stretch | Ether/Alcohol | 1050 - 1250 |
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved by rotation around single bonds.
To identify the most stable conformations, computational methods are used to calculate the energy of various possible spatial arrangements. High-level ab initio methods or DFT can be employed to perform geometry optimization, starting from different initial structures. This process identifies the local and global energy minima on the potential energy surface, which correspond to the most stable conformers of the molecule. The analysis would focus on the rotation around the C-O and C-C bonds in the 2-(oxy)ethan-1-ol side chain to determine its preferred orientation relative to the pyrimidine ring.
A potential energy surface (PES) scan is a powerful technique for systematically exploring the conformational landscape of a molecule. This involves rigidly rotating a specific dihedral angle (torsion) in small increments and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformers and the relative stability of each conformation. For this compound, torsional scans around the C4(ring)-O-C-C and O-C-C-O dihedral angles would be critical to understanding the flexibility of the side chain and identifying all low-energy conformers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of chemical reactions. For a molecule like this compound, these methods could be used to explore its synthesis, potential metabolic pathways, or degradation processes. By simulating the reaction at a quantum mechanical level, researchers can gain insights into the feasibility and nature of various chemical transformations.
A key aspect of understanding a chemical reaction is identifying the transition state (TS), which is the highest energy point along the reaction pathway. Locating this first-order saddle point on the potential energy surface is crucial for understanding the kinetics of a reaction. For a potential reaction involving this compound, such as an intramolecular cyclization or a substitution reaction, computational methods would be used to calculate the geometry and energy of the transition state.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.
Illustrative Data: Hypothetical Transition State and IRC Analysis
This table illustrates the type of data that would be generated from a transition state and IRC analysis for a hypothetical reaction.
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |
| Key Interatomic Distance (Å) | N-C: 3.45 | N-C: 2.15 | N-C: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -250.4 | N/A |
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. Computationally, this is determined by the energy difference between the reactants and the transition state. A complete reaction energy profile plots the energy of the system as it progresses from reactants to products, including any intermediates and transition states.
For this compound, a reaction energy profile could, for example, elucidate the mechanism of its formation from starting materials like 5-aminopyrimidin-2-ol and 2-chloroethanol. Such a profile would reveal whether the reaction proceeds in a single step or through multiple intermediates.
Illustrative Data: Hypothetical Reaction Energy Profile
This table presents a hypothetical energy profile for a proposed synthetic step of this compound.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (TS1) | +22.5 |
| 3 | Intermediate | -5.2 |
| 4 | Transition State 2 (TS2) | +18.9 |
| 5 | Products | -12.7 |
Supramolecular Interactions Modeling (e.g., Hydrogen Bonding Networks, Pi-Pi Stacking)
The aminopyrimidine ring and the hydroxyl group in this compound make it a prime candidate for forming significant supramolecular assemblies through non-covalent interactions. These interactions, such as hydrogen bonds and pi-pi stacking, are crucial in determining the solid-state structure and properties of the compound.
Computational modeling can predict the geometry and strength of these interactions. For instance, the amino group and the pyrimidine nitrogens can act as hydrogen bond donors and acceptors, respectively, while the hydroxyl group can participate in further hydrogen bonding. The aromatic pyrimidine ring can also engage in pi-pi stacking interactions with other aromatic systems.
Illustrative Data: Calculated Supramolecular Interaction Energies
This table provides hypothetical calculated interaction energies for different non-covalent interactions involving the title compound.
| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | Amino (donor) to Pyrimidine N (acceptor) | -5.8 |
| Hydrogen Bond | Hydroxyl (donor) to Amino (acceptor) | -4.2 |
| Pi-Pi Stacking | Pyrimidine Ring to Pyrimidine Ring (Parallel Displaced) | -3.5 |
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies for Derivative Series
Chemoinformatics applies computational methods to analyze chemical data, which can be particularly useful for designing and evaluating derivatives of a lead compound like this compound. Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property.
For a series of derivatives of this compound, where substitutions might be made on the amino group or the pyrimidine ring, a QSPR model could be developed to predict properties such as solubility, melting point, or even biological activity. This involves calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area) and using statistical methods to find a correlation with the property of interest.
Illustrative Data: Hypothetical QSPR Model for Solubility
This table shows hypothetical data for a QSPR study on derivatives of the title compound, aiming to predict aqueous solubility.
| Derivative | R-Group Substitution | LogP (Calculated) | Polar Surface Area (Ų) | Predicted Solubility (logS) |
| Parent | -H | 1.1 | 78.1 | -2.5 |
| Derivative 1 | -CH₃ | 1.5 | 78.1 | -2.8 |
| Derivative 2 | -Cl | 1.8 | 78.1 | -3.1 |
| Derivative 3 | -OCH₃ | 1.0 | 87.3 | -2.3 |
Applications of 2 5 Aminopyrimidin 2 Yl Oxy Ethan 1 Ol in Advanced Chemical Synthesis and Materials Science
Role as a Precursor for Novel Heterocyclic Scaffolds and Complex Organic Molecules
The inherent reactivity of the aminopyrimidine core, coupled with the functional handles on the side chain, makes 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL a valuable starting material for the construction of diverse heterocyclic structures. The amino group and the pyrimidine (B1678525) ring nitrogens can participate in various cyclization reactions to afford fused ring systems and other complex polycyclic arrangements.
Synthesis of Fused Ring Systems and Spirocycles
The synthesis of fused pyrimidine derivatives is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. researchgate.netnih.govresearchgate.netacs.orgnih.gov General strategies for the synthesis of fused pyrimidines often involve the cyclocondensation of β-dicarbonyl compounds with N-C-N dinucleophiles, such as those that can be generated from aminopyrimidine derivatives. nih.gov The presence of the 5-amino group in this compound provides a key nucleophilic center for the construction of fused ring systems. For instance, reactions with appropriate bifunctional electrophiles can lead to the formation of pyridopyrimidines, pyrimidopyrimidines, and other related heterocyclic systems. researchgate.net
While direct examples of the synthesis of spirocycles from this compound are not extensively documented, the pyrimidine scaffold is known to participate in the formation of spirocyclic structures. researchgate.netrsc.orgresearchgate.net Multicomponent reactions involving a pyrimidine derivative, an aldehyde, and a suitable third component can yield spiro pyrimidines. researchgate.net The functional groups on this compound could be modified to facilitate such transformations. For example, the hydroxyl group could be oxidized to an aldehyde, which could then participate in a spirocyclization reaction.
Table 1: Potential Fused Ring Systems from this compound
| Reagent Class | Potential Fused Ring System |
| α,β-Unsaturated ketones | Pyridopyrimidines |
| β-Ketoesters | Pyrimido[4,5-d]pyrimidines |
| 1,3-Diketones | Thienopyrimidines (with sulfur source) |
Construction of Complex Polycyclic Structures and Natural Product Analogs
The aminopyrimidine moiety is a key structural feature in a number of natural products and biologically active molecules. researchgate.netresearchgate.netnovapublishers.com The functional group array of this compound makes it a potential building block for the synthesis of analogs of these natural products. The development of synthetic routes to complex polycyclic aromatic compounds often relies on the strategic use of functionalized heterocyclic precursors. ambeed.com The reactivity of the amino group and the potential for further functionalization of the pyrimidine ring through, for example, metal-catalyzed cross-coupling reactions, opens avenues for the construction of intricate molecular frameworks. While specific examples are not prevalent in the literature, the general principles of heterocyclic chemistry suggest that this compound could be a valuable tool in the synthesis of novel polycyclic systems with potential applications in materials science and medicinal chemistry.
Derivatization for Ligand Design in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms of the pyrimidine ring and the exocyclic amino group, as well as the hydroxyl group on the side chain, provide multiple coordination sites, making this compound and its derivatives attractive candidates for ligand design in catalysis. researchgate.net
Chelation Chemistry and Metal Coordination Studies
Aminopyrimidine derivatives are known to form stable complexes with a variety of transition metals. mdpi.comekb.egpvpcollegepatoda.orgnih.gov The coordination can occur through the ring nitrogen atoms, the exocyclic amino group, or a combination of both, leading to the formation of either mononuclear or polynuclear coordination polymers. The presence of the hydroxyethoxy side chain in this compound introduces an additional donor site, allowing for the formation of chelate complexes. The resulting metal complexes could exhibit interesting structural and electronic properties, with potential applications in catalysis, materials science, and biological systems.
Table 2: Potential Coordination Modes of this compound with Metal Ions
| Coordinating Atoms | Potential Chelate Ring Size |
| N1 of pyrimidine and Amino N | 4-membered |
| Amino N and Hydroxyl O | 6-membered |
| N1 of pyrimidine and Hydroxyl O | 7-membered |
Application in Enantioselective Catalysis (if chiral derivatives are formed)
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. While this compound is itself achiral, it can be derivatized to introduce chirality. For instance, the hydroxyl group could be reacted with a chiral acid to form a chiral ester, or the amino group could be acylated with a chiral carboxylic acid. Alternatively, the ethanolamine (B43304) side chain could be replaced with a chiral amino alcohol. Such chiral derivatives could then be used as ligands in enantioselective transformations. For example, chiral aminopyrimidine ligands could be employed in asymmetric hydroamination or other metal-catalyzed reactions. researchgate.net Although specific applications of chiral derivatives of this particular compound are not reported, the broader field of asymmetric catalysis heavily relies on the design and synthesis of novel chiral ligands based on versatile scaffolds like aminopyrimidines.
Monomer for Polymer Synthesis and Functional Polymeric Materials
The presence of both an amino and a hydroxyl group makes this compound a promising bifunctional monomer for the synthesis of functional polymers. These functional groups can participate in various polymerization reactions, such as polycondensation or polyaddition, to produce polymers with pendant aminopyrimidine units.
The incorporation of the aminopyrimidine moiety into a polymer backbone can impart specific properties to the resulting material. The amino groups can serve as sites for further post-polymerization modification, allowing for the introduction of a wide range of functional groups. justia.commdpi.com This could be utilized to create materials with tailored properties, such as specific binding capabilities, pH-responsiveness, or catalytic activity. For example, polymers containing aminopyrimidine units could find applications as metal scavengers, drug delivery systems, or as functional coatings. google.com While the direct polymerization of this compound has not been extensively studied, the principles of polymer chemistry suggest its potential as a valuable monomer for the creation of novel functional materials.
Table 3: Potential Polymerization Reactions of this compound
| Reaction Type | Co-monomer | Resulting Polymer Type |
| Polycondensation | Diacid or Diacyl Chloride | Polyamide-ether |
| Polyaddition | Diisocyanate | Polyurethane-urea |
| Ring-opening polymerization (after derivatization) | Epoxide or Lactone | Functionalized Polyester/Polyether |
Polycondensation and Addition Polymerization Applications
The presence of both a primary amine and a primary alcohol group allows this compound to act as a monomer in polycondensation reactions. For instance, it can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyesters, polyamides, or polyurethanes, respectively. The incorporation of the aminopyrimidine unit into the polymer backbone can introduce unique thermal, mechanical, and electronic properties.
Furthermore, the amino group can participate in Michael addition polymerization with acrylic monomers, a versatile method for creating poly(β-amino ester)s and poly(amido amine)s. nih.gov This type of polymerization is known for its mild reaction conditions and the ability to produce polymers with diverse architectures, including linear and hyperbranched structures. nih.gov The reactivity of the amino groups can be influenced by the choice of monomers, reaction temperature, and solvent, allowing for control over the polymerization mechanism. nih.gov
While direct studies on the addition polymerization of this compound are not extensively documented, the principles of Michael addition polymerization of trifunctional amines with acrylic monomers provide a strong basis for its potential in this area. nih.gov
Development of Functional Polymers and Copolymers with Tunable Properties
The aminopyrimidine moiety is a key functional group that can be leveraged to create polymers with tailored properties. Amino-functional polyethers, for example, are known for their stimuli-responsive behavior and biocompatibility, making them suitable for applications in drug delivery and surface modification. lifechemicals.com By incorporating this compound into polymer structures, it is conceivable to develop materials with similar "smart" characteristics.
Copolymerization of this functional monomer with other monomers opens up possibilities for fine-tuning the properties of the resulting copolymers. For instance, copolymerization with ethylene (B1197577) oxide or propylene (B89431) oxide could yield amino-functional polyethers with controlled hydrophilicity and stimuli-responsiveness. lifechemicals.com The ability to create copolymers with varied compositions allows for the systematic adjustment of properties to meet the demands of specific applications. acs.org
The development of polymers from amino acid-based monomers has also highlighted the versatility of amine and hydroxyl functionalities in creating a wide array of functional polymers. researchgate.net This further supports the potential of this compound as a valuable monomer in the synthesis of advanced polymeric materials.
Building Block for Supramolecular Assemblies and Smart Materials
The structural features of this compound, particularly the aminopyrimidine group, make it an excellent candidate for the construction of supramolecular assemblies and smart materials. The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions is a key driver for self-assembly processes.
Self-Assembly Strategies and Non-Covalent Interactions
Supramolecular self-assembly is a powerful strategy for creating complex and functional nanostructures. researchgate.net The aminopyrimidine unit can act as a recognition site, directing the assembly of molecules through specific non-covalent interactions. Studies on pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have demonstrated the formation of intricate, flower-shaped supramolecular structures driven by hierarchical non-covalent interactions. researchgate.net
The self-assembly of ureido-pyrimidinone (UPy)-based molecules into fibers through quadruple hydrogen bonding and lateral stacking is another example of how pyrimidine derivatives can drive the formation of well-defined supramolecular polymers. wikipedia.org These assemblies can form hydrogels with potential applications in cell culture and drug delivery. wikipedia.org The combination of hydrogen bonding, π-π stacking, and hydrophobic interactions can lead to the formation of robust and dynamic materials. wikipedia.org
Host-Guest Chemistry and Molecular Recognition Elements
The pyrimidine ring can also serve as a molecular recognition element in host-guest chemistry. science.gov The electron-deficient nature of the pyrimidine ring allows it to interact with electron-rich guest molecules. nih.gov The design of host-guest systems often relies on complementary interactions, such as hydrogen bonding and electrostatic forces, to achieve high binding affinity and selectivity. science.gov
For example, the encapsulation of guest molecules within the cavity of macrocyclic hosts like cyclodextrins and cucurbiturils can be enhanced by the presence of functional groups on the guest that can interact with the host's portals. nih.gov The amino and hydroxyl groups of this compound could play a crucial role in stabilizing such host-guest complexes. The study of host-guest interactions involving aminopyridine derivatives with cyclodextrins has shown the potential for creating systems with applications in drug delivery and sensing.
Development of Functional Materials for Specific Chemical Applications
The unique electronic properties of the pyrimidine ring make this compound a promising precursor for the development of functional materials with applications in optics and electronics.
Optical and Electronic Material Precursors (e.g., OLED, Sensors)
Pyrimidine-based compounds have attracted significant attention for their use in organic electronic devices due to their π-deficient nature, which makes them good electron acceptors. researchgate.net This property is particularly valuable in the design of materials for organic light-emitting diodes (OLEDs). The incorporation of pyrimidine moieties into conjugated polymers can lead to materials with desirable electronic and photophysical properties for use in polymer light-emitting diodes (PLEDs). Research on pyrimidine-containing oligo(arylene)s has demonstrated their potential as blue emitters in OLEDs, although challenges such as excimer formation can affect the emission color.
The development of pyrimidine-based thermally activated delayed fluorescence (TADF) emitters has shown great promise for achieving high external quantum efficiencies in OLEDs. By tuning the substituents on the pyrimidine ring, it is possible to optimize the optoelectronic properties of these materials.
Furthermore, the pyrimidine scaffold is a key component in the design of chemical sensors. Porphyrinoids, for instance, can be functionalized with pyrimidine-containing groups to create sensors that can detect a variety of analytes through changes in their optical or electrochemical properties. The ability of the pyrimidine ring to interact with different species makes it a versatile platform for the development of selective and sensitive chemical sensors.
Chemical Sensing Devices and Analytical Probes (purely chemical detection)
In the field of chemical sensing, a compound like this compound would theoretically be evaluated for its ability to interact selectively with specific analytes. The aminopyrimidine core, with its nitrogen atoms, could act as a hydrogen bond donor or acceptor, or a metal-coordination site. The hydroxyl (-OH) and amino (-NH2) groups offer further potential interaction sites.
For a compound to function as a chemical sensor or probe, it must exhibit a measurable change in one of its properties upon binding with a target analyte. This change could be optical (e.g., a change in fluorescence or color) or electrochemical. The development process would involve:
Identifying Potential Binding Sites: The pyrimidine ring, amino group, and hydroxyl group would be considered as potential sites for interaction with target molecules.
Screening for Selective Binding: The compound would be tested against a wide range of analytes to determine if it binds selectively to any of them.
Signal Transduction: Researchers would investigate whether the binding event produces a detectable signal. For instance, binding could alter the electron density of the pyrimidine ring system, potentially affecting its ultraviolet-visible absorption or fluorescence properties.
Without experimental data, any discussion of its specific use as a chemical sensor remains speculative.
Utility in Combinatorial Chemistry Libraries and High-Throughput Synthesis Platforms
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. wikipedia.orgfortunejournals.com High-throughput synthesis platforms are the automated systems used to perform these syntheses on a small scale. nih.govimperial.ac.uk
The suitability of this compound as a building block, or "scaffold," in such a library would depend on its reactive sites. The primary amino group and the primary hydroxyl group are suitable handles for chemical modification.
Potential for Library Generation:
A hypothetical combinatorial library based on this scaffold could be generated by reacting the functional groups with a variety of reagents.
| Scaffold Functional Group | Potential Reaction Type | Example Reagent Class | Resulting Functional Group |
| Primary Amino Group (-NH2) | Amide Coupling | Carboxylic Acids, Acyl Chlorides | Amide |
| Primary Amino Group (-NH2) | Reductive Amination | Aldehydes, Ketones | Secondary Amine |
| Primary Hydroxyl Group (-OH) | Esterification | Carboxylic Acids, Acyl Chlorides | Ester |
| Primary Hydroxyl Group (-OH) | Etherification | Alkyl Halides | Ether |
The core principle of combinatorial chemistry is to perform these reactions in a parallel fashion to quickly generate thousands of distinct compounds. wikipedia.org These libraries can then be screened for desirable properties. fortunejournals.com However, no published research indicates that this compound has been utilized for these purposes.
Emerging Research Avenues and Future Perspectives for 2 5 Aminopyrimidin 2 Yl Oxy Ethan 1 Ol
Exploration of Unconventional Synthetic Routes and One-Pot Transformations
The conventional synthesis of pyrimidine (B1678525) derivatives often involves multi-step sequences that can be time-consuming and generate significant waste. Future research is poised to explore more efficient and unconventional synthetic strategies for 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL. A key area of interest is the development of one-pot transformations, which combine multiple reaction steps into a single, streamlined process. nih.gov
One promising approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. For instance, a one-pot, two-step microwave-assisted protocol has been successfully developed for the construction of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines. researchgate.net A similar strategy could be adapted for the synthesis of this compound, potentially starting from readily available precursors.
Another avenue of exploration is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product selectivity and safety. The synthesis of this compound in a flow system could enable a more scalable and automated production process.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. | Development of a one-pot protocol from simple starting materials. |
| Flow Chemistry | Enhanced scalability, improved safety, precise reaction control. | Optimization of reaction conditions in a continuous flow reactor. |
| Multicomponent Reactions | High atom economy, convergent synthesis, reduced waste. | Design of a novel multicomponent reaction to assemble the target molecule. |
Discovery of New Reactivity Modes and Unprecedented Chemical Transformations
The inherent reactivity of the aminopyrimidine core and the hydroxyl and amino functional groups of this compound opens the door to a wide range of chemical transformations. Future research will likely focus on uncovering new reactivity modes that go beyond standard functional group manipulations.
For example, the 2-aminopyrimidine (B69317) moiety can serve as a precursor for the synthesis of other heterocyclic systems. Research has shown that 2-aminopyrimidines can be converted into imidazo[1,2-a]pyrimidinium salts, which can then undergo ring-opening reactions to form substituted 2-aminoimidazoles. researchgate.net This suggests that this compound could be used as a building block for the synthesis of more complex and structurally diverse molecules.
Furthermore, the development of novel catalytic systems could unlock unprecedented chemical transformations. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to functionalize the pyrimidine ring at various positions, leading to a library of novel derivatives with potentially interesting biological activities.
Integration into Automation and Artificial Intelligence-Assisted Chemical Synthesis
The fields of automation and artificial intelligence (AI) are beginning to revolutionize chemical synthesis. These technologies have the potential to accelerate the discovery and optimization of synthetic routes for molecules like this compound.
Automated synthesis platforms, often referred to as "chemputers," can perform complex multi-step syntheses with minimal human intervention. By integrating real-time reaction analysis, these systems can self-optimize reaction conditions to maximize yields and minimize impurities. The synthesis of this compound could be implemented on such a platform, allowing for rapid and efficient production.
AI and machine learning algorithms can be used to predict the outcomes of chemical reactions and to propose novel synthetic routes. By analyzing vast datasets of chemical reactions, these algorithms can identify non-obvious disconnections and suggest innovative strategies for the synthesis of complex molecules. This approach could be used to design a highly efficient and novel synthesis of this compound.
Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To fully leverage the benefits of modern synthetic methods like flow chemistry and automated synthesis, the development of advanced analytical techniques for real-time reaction monitoring is crucial. These techniques provide immediate feedback on the progress of a reaction, allowing for rapid optimization and control.
For the synthesis of this compound, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) could be employed. These methods can provide detailed information on the concentration of reactants, intermediates, and products throughout the course of a reaction.
| Analytical Technique | Information Provided | Application in Synthesis |
| In-situ IR/Raman Spectroscopy | Real-time functional group analysis. | Monitoring the formation and consumption of key species. |
| Process Analytical HPLC-MS | Quantitative analysis of reaction components. | Determining reaction kinetics and identifying byproducts. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information. | In-situ monitoring of complex reaction mixtures. |
Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be used to design novel derivatives of this compound with specific, tailored chemical properties. For instance, pyrazolopyrimidine derivatives have been designed as potent kinase inhibitors. mdpi.com
By using techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can predict the physicochemical properties, reactivity, and biological activity of virtual compounds before they are synthesized in the lab. This in silico approach can significantly reduce the time and cost associated with the discovery of new molecules. For example, computational methods could be used to design derivatives of this compound that are potent and selective inhibitors of a particular enzyme. mdpi.comnih.gov
| Computational Method | Application | Desired Outcome |
| Quantum Mechanics (QM) | Prediction of electronic properties and reactivity. | Design of derivatives with enhanced stability or specific reactivity. |
| Molecular Docking | Prediction of binding affinity to a biological target. | Identification of potent enzyme inhibitors. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding the dynamic behavior of derivatives in a biological environment. |
Contribution to Sustainable Chemistry Practices and Circular Economy Initiatives
The principles of green chemistry and the concept of a circular economy are increasingly influencing the chemical industry. strath.ac.uk The synthesis of this compound can be designed to align with these principles, minimizing its environmental impact.
The use of renewable feedstocks, greener solvents, and catalytic methods can significantly improve the sustainability of the synthetic process. strath.ac.uk For example, the synthesis could be designed to use bio-based solvents and to minimize the use of hazardous reagents.
Furthermore, the concept of a circular economy encourages the valorization of waste streams. mdpi.com In the context of the synthesis of this compound, this could involve developing methods to recycle and reuse solvents and catalysts. Additionally, byproducts from the synthesis could be repurposed as starting materials for other chemical processes. mdpi.com
| Sustainability Principle | Application in Synthesis | Environmental Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels. |
| Green Solvents | Employing water or bio-based solvents. | Reduced toxicity and environmental pollution. |
| Catalysis | Using catalytic instead of stoichiometric reagents. | Higher atom economy and reduced waste. |
| Waste Valorization | Converting byproducts into valuable chemicals. | Transition towards a circular economy. mdpi.com |
Q & A
Q. Advanced
- Lipophilicity modulation : Introducing methyl groups to the pyrimidine ring improves blood-brain barrier (BBB) penetration (calculated logP <2.5).
- Prodrug derivatization : Esterification of the -OH group enhances oral bioavailability but requires in vivo enzymatic cleavage studies.
- Receptor binding assays : Screen against serotonin/dopamine receptors to assess off-target effects .
How can researchers mitigate instability during long-term storage?
Basic
Store under argon at -20°C in amber vials to prevent photodegradation. Lyophilization improves stability for aqueous solutions .
Advanced
Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. HPLC-MS monitors hydrolytic byproducts (e.g., pyrimidine ring-opening products). Adding antioxidants (e.g., BHT) at 0.01% w/v reduces oxidative degradation .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding affinity to enzymes like dihydrofolate reductase (DHFR).
- MD simulations (GROMACS) : Assess conformational stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET prediction (SwissADME) : Estimates toxicity risks (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
